Cas no 2229453-31-8 (1,1-difluoro-4-(2-nitroethyl)cyclohexane)

1,1-Difluoro-4-(2-nitroethyl)cyclohexane is a fluorinated cyclohexane derivative featuring a nitroethyl substituent, offering unique reactivity and structural properties. The presence of two fluorine atoms at the 1-position enhances its stability and influences its electronic characteristics, making it a valuable intermediate in organic synthesis. The nitroethyl group provides a versatile functional handle for further transformations, such as reduction to amines or participation in Michael additions. This compound is particularly useful in the development of fluorinated pharmaceuticals, agrochemicals, and specialty materials, where its balanced lipophilicity and reactivity are advantageous. Its well-defined structure ensures consistent performance in synthetic applications.
1,1-difluoro-4-(2-nitroethyl)cyclohexane structure
2229453-31-8 structure
商品名:1,1-difluoro-4-(2-nitroethyl)cyclohexane
CAS番号:2229453-31-8
MF:C8H13F2NO2
メガワット:193.19112944603
CID:5946316
PubChem ID:165845921

1,1-difluoro-4-(2-nitroethyl)cyclohexane 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-4-(2-nitroethyl)cyclohexane
    • 2229453-31-8
    • EN300-1950454
    • インチ: 1S/C8H13F2NO2/c9-8(10)4-1-7(2-5-8)3-6-11(12)13/h7H,1-6H2
    • InChIKey: IURYBBASAWYMKB-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(CC[N+](=O)[O-])CC1)F

計算された属性

  • せいみつぶんしりょう: 193.09143498g/mol
  • どういたいしつりょう: 193.09143498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 45.8Ų

1,1-difluoro-4-(2-nitroethyl)cyclohexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950454-0.05g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
0.05g
$888.0 2023-09-17
Enamine
EN300-1950454-2.5g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
2.5g
$2071.0 2023-09-17
Enamine
EN300-1950454-10.0g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
10g
$4545.0 2023-05-31
Enamine
EN300-1950454-10g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
10g
$4545.0 2023-09-17
Enamine
EN300-1950454-0.5g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
0.5g
$1014.0 2023-09-17
Enamine
EN300-1950454-1.0g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
1g
$1057.0 2023-05-31
Enamine
EN300-1950454-0.1g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
0.1g
$930.0 2023-09-17
Enamine
EN300-1950454-5g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
5g
$3065.0 2023-09-17
Enamine
EN300-1950454-0.25g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
0.25g
$972.0 2023-09-17
Enamine
EN300-1950454-5.0g
1,1-difluoro-4-(2-nitroethyl)cyclohexane
2229453-31-8
5g
$3065.0 2023-05-31

1,1-difluoro-4-(2-nitroethyl)cyclohexane 関連文献

1,1-difluoro-4-(2-nitroethyl)cyclohexaneに関する追加情報

Introduction to 1,1-difluoro-4-(2-nitroethyl)cyclohexane (CAS No: 2229453-31-8)

1,1-difluoro-4-(2-nitroethyl)cyclohexane, identified by its Chemical Abstracts Service (CAS) number 2229453-31-8, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitro functional groups, which contribute to its unique chemical properties and potential biological activities. The cyclohexane backbone provides a stable scaffold, while the substituents at the 1,1-difluoro and 4-(2-nitroethyl) positions introduce specific reactivity and interactions that make this molecule of considerable interest for drug discovery applications.

The structural features of 1,1-difluoro-4-(2-nitroethyl)cyclohexane are particularly noteworthy from a chemical perspective. The incorporation of two fluorine atoms at the 1-position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Fluorine atoms are well-known for their ability to modulate pharmacokinetic properties, such as bioavailability and half-life, by influencing molecular interactions with biological targets. Additionally, the nitro group at the 2-nitroethyl position introduces polarity and electronic characteristics that can affect binding affinity and receptor specificity. This combination of structural elements makes 1,1-difluoro-4-(2-nitroethyl)cyclohexane a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorinated and nitro-substituted structures due to their demonstrated efficacy in modulating biological pathways. The pharmaceutical industry has increasingly leveraged these motifs to create molecules with enhanced pharmacological profiles. For instance, fluorinated analogs have been shown to improve drug stability against metabolic degradation, while nitro groups can serve as probes for understanding enzyme mechanisms or as pharmacophores in drug design. The study of 1,1-difluoro-4-(2-nitroethyl)cyclohexane falls within this broader context of rational drug design, where structural modifications are systematically explored to optimize therapeutic outcomes.

One of the most compelling aspects of 1,1-difluoro-4-(2-nitroethyl)cyclohexane is its potential as a building block for more complex drug candidates. Researchers have utilized similar scaffolds in the development of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The cyclohexane ring provides a rigid yet flexible framework that can be modified to interact with specific biological targets. For example, derivatives of this compound have been investigated for their ability to inhibit enzymes or bind to receptors with high selectivity. The presence of both fluorine and nitro groups allows for further functionalization, enabling chemists to fine-tune the properties of the molecule for desired biological effects.

The synthesis of 1,1-difluoro-4-(2-nitroethyl)cyclohexane presents unique challenges due to the sensitivity of the functional groups involved. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds with high purity and yield. Techniques such as transition-metal-catalyzed reactions and fluorous chemistry have been particularly valuable in constructing complex molecular architectures efficiently. These methods allow chemists to introduce fluorine atoms and nitro groups with precision, ensuring that the final product retains the desired structural features for biological evaluation.

From a biological standpoint, 1,1-difluoro-4-(2-nitroethyl)cyclohexane has shown promise in preclinical studies as a potential therapeutic agent. Initial investigations have revealed interesting interactions with various biological targets, suggesting multiple avenues for further exploration. For example, some studies indicate that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in disease pathways. Additionally, the fluorinated nature of the molecule could enhance its interaction with proteins or nucleic acids, leading to novel mechanisms of action. These findings underscore the importance of 1,1-difluoro-4-(2-nitroethyl)cyclohexane as a starting point for developing new drugs with improved efficacy and selectivity.

The role of computational chemistry in studying 1,1-difluoro-4-(2-nitroethyl)cyclohexane cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound might interact with biological targets at an atomic level. By simulating these interactions computationally, scientists can identify key binding sites and optimize the structure for better performance before conducting expensive wet-lab experiments. This approach has accelerated drug discovery pipelines significantly and has been instrumental in guiding the development of molecules like 1,1-difluoro-4-(2-nitroethyl)cyclohexane into lead compounds for further validation.

The future prospects for 1,1-difluoro-4-(2-nitroethyl)cyclohexane are bright given its unique structural features and potential biological activities. As research continues in medicinal chemistry and drug discovery,this compound is likely to play an important role in developing new therapies targeting various diseases. Its combination of lipophilicity-enhancing fluorine atoms and bioisosteric nitro groups makes it a versatile scaffold for innovation。The continued exploration of its pharmacological properties will be crucial in determining its place in future therapeutic strategies。

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.